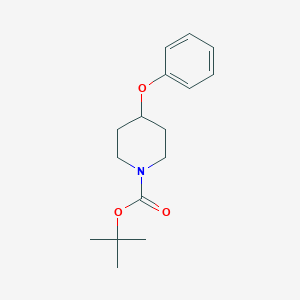

Tert-butyl 4-phenoxypiperidine-1-carboxylate

Übersicht

Beschreibung

Tert-butyl 4-phenoxypiperidine-1-carboxylate is an organic compound with the molecular formula C16H23NO2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-phenoxypiperidine-1-carboxylate typically involves the reaction of 4-phenoxypiperidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed at room temperature and under an inert atmosphere to prevent any side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and real-time monitoring helps in maintaining consistent quality and efficiency.

Analyse Chemischer Reaktionen

Deprotection of the tert-Butoxycarbonyl (Boc) Group

The Boc group is selectively removable under acidic conditions, enabling access to the free piperidine scaffold.

This reaction is critical for generating reactive piperidine intermediates in drug synthesis .

Nucleophilic Substitution at the Piperidine Nitrogen

The deprotected piperidine nitrogen participates in alkylation and acylation reactions.

These reactions are foundational for modifying the piperidine ring’s pharmacological properties .

Functionalization of the Phenoxy Group

The phenoxy substituent undergoes electrophilic aromatic substitution (EAS) and coupling reactions.

The phenoxy group’s electronic profile directs EAS to the meta position .

Ester Hydrolysis and Derivatization

The tert-butyl ester undergoes hydrolysis to carboxylic acid derivatives.

Hydrolysis expands utility in peptide coupling and prodrug design .

Reductive Amination and Cross-Coupling

The piperidine ring participates in reductive amination and palladium-catalyzed cross-coupling.

These methods enable diversification of the piperidine core for structure-activity relationship (SAR) studies .

Key Research Findings

-

Deprotection Efficiency : TFA in CH<sub>2</sub>Cl<sub>2</sub> achieves near-quantitative Boc removal without side reactions .

-

Phenoxy Reactivity : Electron-rich phenoxy groups favor nitration over sulfonation.

-

Stereochemical Outcomes : Enzymatic hydrolysis produces enantiomerically pure acids, critical for chiral drug synthesis .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 PROTAC Development

Tert-butyl 4-phenoxypiperidine-1-carboxylate serves as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs are innovative therapeutic agents designed to induce targeted protein degradation, which is a promising approach for treating diseases such as cancer. The inclusion of this compound in PROTACs enhances the 3D orientation of the degrader, optimizing the formation of ternary complexes and improving drug-like properties .

Bioconjugation

2.1 Crosslinking Agents

The compound is also utilized as a crosslinker in bioconjugation processes. It facilitates the attachment of biomolecules, such as proteins and antibodies, to various substrates. This application is crucial for the development of targeted therapies and diagnostic tools in biotechnology .

Corrosion Inhibition

Recent studies have highlighted the anticorrosive properties of this compound. It has been tested for its effectiveness in protecting metals from corrosion, particularly in acidic environments. For instance, research indicates that this compound can achieve an inhibition efficiency of up to 91.5% at a concentration of 25 ppm in corrosive media, demonstrating its potential as a protective agent for steel surfaces .

Synthesis and Characterization

The synthesis of this compound typically involves reactions with trifluoroacetic acid in dichloromethane, yielding high purity products (up to 96%). The reaction conditions and yields are crucial for ensuring the effectiveness of the compound in its applications .

| Synthesis Method | Yield (%) | Reaction Conditions |

|---|---|---|

| Trifluoroacetic acid | 96 | Dichloromethane at 20°C for 2.5 hours |

Case Studies and Research Findings

Several studies have documented the applications of this compound:

- A study on its role in PROTACs demonstrated significant improvements in degradation efficiency when used as a linker .

- Research into its anticorrosive properties showed that it can effectively inhibit corrosion on metal surfaces exposed to harsh environments, making it valuable for industrial applications .

Wirkmechanismus

The mechanism of action of tert-butyl 4-phenoxypiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the target molecule. The pathways involved often include binding to the active site of enzymes or receptors, leading to changes in their activity and subsequent biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Tert-butyl 4-hydroxy-1-piperidinecarboxylate

- Tert-butyl 4-phenylpiperidine-1-carboxylate

- Tert-butyl 4-oxopiperidine-1-carboxylate

Uniqueness

Tert-butyl 4-phenoxypiperidine-1-carboxylate is unique due to its phenoxy group, which imparts distinct chemical and biological properties. This makes it particularly useful in the synthesis of pharmaceuticals and other bioactive compounds, where specific interactions with biological targets are required.

Biologische Aktivität

Tert-butyl 4-phenoxypiperidine-1-carboxylate is a synthetic organic compound notable for its potential biological activities, particularly in medicinal chemistry. This article will explore its structure, synthesis, biological activities, and relevant case studies.

Compound Overview

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : Approximately 289.35 g/mol

- Functional Groups : The compound features a piperidine ring, a tert-butyl group, and a phenoxy moiety, contributing to its biological activity.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Piperidine Ring : Starting from commercially available piperidine derivatives.

- Introduction of Functional Groups : Using reagents such as potassium permanganate for oxidation or lithium aluminum hydride for reduction.

- Purification : Techniques like silica gel chromatography are used to purify the final product.

Biological Activity

The biological activity of this compound has been investigated across various studies, highlighting its potential as a therapeutic agent.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance:

- Mechanism of Action : It has been shown to inhibit cell proliferation in various cancer cell lines, including glioblastoma (U251-MG) cells. Treatment with the compound resulted in a significant decrease in cell number and disrupted important signaling pathways associated with cancer progression.

- Case Study Findings : In a study involving U251-MG cells, treatment with 400 nM of the compound led to downregulation of genes associated with tumor growth and inflammation, as evidenced by RNA-seq transcriptome analysis which identified 993 differentially expressed transcripts .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

- Bacterial Inhibition : The compound demonstrated potent activity against Mycobacterium tuberculosis, with IC50 values ranging from 13 to 22 μM when tested against the MenA enzyme involved in bacterial biosynthesis .

- Synergistic Effects : It showed improved pharmacokinetic parameters and synergistic effects when combined with other antimicrobial agents, indicating its potential for use in combination therapies.

Structure-Activity Relationship (SAR)

The structural characteristics of this compound play a crucial role in its biological activity:

- Piperidine Ring : This scaffold is essential for binding to biological targets.

- Phenoxy Group : The presence of this moiety enhances the compound's lipophilicity and ability to penetrate cellular membranes, facilitating its therapeutic effects.

Data Table

Eigenschaften

IUPAC Name |

tert-butyl 4-phenoxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3/c1-16(2,3)20-15(18)17-11-9-14(10-12-17)19-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEHLPJBINLOQIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30476754 | |

| Record name | TERT-BUTYL 4-PHENOXYPIPERIDINE-1-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30476754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155989-69-8 | |

| Record name | TERT-BUTYL 4-PHENOXYPIPERIDINE-1-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30476754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.